molecular formula C14H21N3O B11806926 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11806926
M. Wt: 247.34 g/mol
InChI Key: BAZFTLGFIMVDQY-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic systems. For example, the use of surface single-atom alloy catalysts, such as Ru1CoNP, has been reported for the synthesis of piperidine derivatives from bio-based platform chemicals like furfural. This method involves a series of reaction steps, including amination, hydrogenation, and ring rearrangement, to produce the desired piperidine derivative under mild conditions with high yields .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and ease of synthesis .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-11-8-12(9-15-14(11)16(2)3)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3

InChI Key

BAZFTLGFIMVDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCCN2C=O

Origin of Product

United States

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